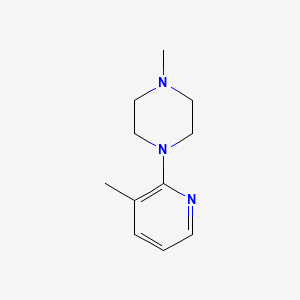
1-Methyl-4-(3-methylpyridin-2-YL)piperazine
Descripción general
Descripción
1-Methyl-4-(3-methylpyridin-2-YL)piperazine is a chemical compound with the CAS Number: 1187386-43-1 and a linear formula of C11H17N3 . It has a molecular weight of 191.28 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C11H17N3/c1-10-4-3-5-12-11(10)14-8-6-13(2)7-9-14/h3-5H,6-9H2,1-2H3 . The exact mass of the molecule is 191.14200 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are as follows: It has a molecular formula of C11H17N3 and a molecular weight of 191.27300 . The exact mass is 191.14200 and the LogP value is 1.14470 .Aplicaciones Científicas De Investigación
Antidepressant and Antianxiety Activities
A novel series of derivatives, including 1-Methyl-4-(3-methylpyridin-2-yl)piperazine, have been synthesized and evaluated for their antidepressant and antianxiety activities. The study conducted on albino mice using Porsolt’s behavioral despair test and the plus maze method showed significant activities for certain compounds, highlighting the potential of these derivatives in treating depression and anxiety disorders (J. Kumar et al., 2017).
Anticancer Activity
In the realm of anticancer research, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown promising antibacterial efficacy and potential as bacterial biofilm and MurB enzyme inhibitors. These compounds, including variations of the this compound structure, demonstrated significant inhibitory activities, suggesting their utility in targeting resistant bacterial strains and possibly influencing cancer treatment through biofilm disruption (Ahmed E. M. Mekky & S. Sanad, 2020).
Luminescent Properties for Sensing Applications
Research into the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent, including this compound derivatives, has unveiled applications in sensing and imaging. These compounds exhibit fluorescence quantum yields that are influenced by pH, making them useful as pH probes for biological and environmental monitoring (Jiaan Gan et al., 2003).
Antitubercular Agents
A study on the design, synthesis, and evaluation of various ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives for anti-tubercular activity has shown that compounds incorporating this compound frameworks exhibit potential against Mycobacterium tuberculosis strains. This research points to the compound's role in developing new treatments for tuberculosis, with certain derivatives demonstrating promising minimum inhibitory concentrations (Kalaga Mahalakshmi Naidu et al., 2016).
Stability in Biological Matrices
Understanding the stability of designer drugs, including synthetic cathinones and piperazine classes like this compound, is crucial for analytical toxicology. A study investigated the stability of such compounds in various biological matrices under different storage conditions, providing insights into handling and analyzing these substances in forensic and pharmacological contexts (Robert D. Johnson & Sabra Botch-Jones, 2013).
Safety and Hazards
1-Methyl-4-(3-methylpyridin-2-YL)piperazine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Propiedades
IUPAC Name |
1-methyl-4-(3-methylpyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10-4-3-5-12-11(10)14-8-6-13(2)7-9-14/h3-5H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHBYUGQYALQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675172 | |
| Record name | 1-Methyl-4-(3-methylpyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187386-43-1 | |
| Record name | 1-Methyl-4-(3-methyl-2-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-(3-methylpyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



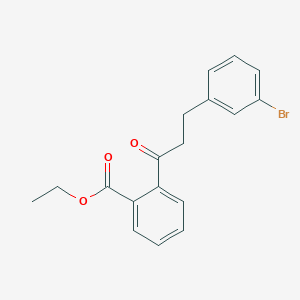

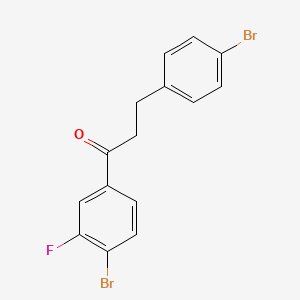
![5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522665.png)



![5'-Bromo-3-methyl-[2,2']bipyridinyl](/img/structure/B1522676.png)

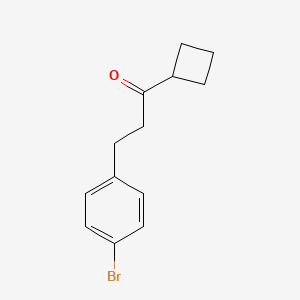
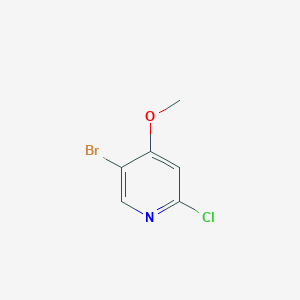
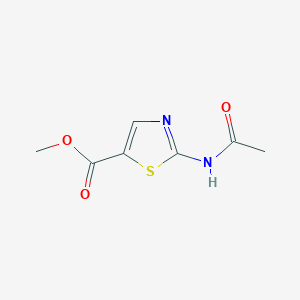

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1522682.png)